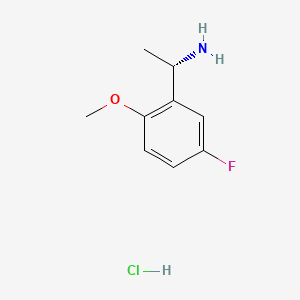

(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride

CAS No.: 2305336-14-3

Cat. No.: VC12004105

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305336-14-3 |

|---|---|

| Molecular Formula | C9H13ClFNO |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | (1S)-1-(5-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(10)3-4-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |

| Standard InChI Key | RGEAYGUWTJKOJM-RGMNGODLSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=CC(=C1)F)OC)N.Cl |

| SMILES | CC(C1=C(C=CC(=C1)F)OC)N.Cl |

| Canonical SMILES | CC(C1=C(C=CC(=C1)F)OC)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is (1S)-1-(5-fluoro-2-methoxyphenyl)ethanamine hydrochloride, reflecting its stereochemistry and substituent positions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2305336-14-3 | |

| Molecular Formula | C₉H₁₃ClFNO | |

| Molecular Weight | 205.66 g/mol | |

| InChI Key | RGEAYGUWTJKOJM-RGMNGODLSA-N | |

| SMILES | CC@@HN.Cl |

The S-configuration at the chiral center is critical for its potential biological activity, as enantiomers often exhibit divergent interactions with biomolecules. The fluorine atom’s electronegativity and the methoxy group’s electron-donating properties influence the compound’s electronic distribution, affecting its solubility and receptor affinity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves reductive amination of 5-fluoro-2-methoxybenzaldehyde with a chiral amine precursor, followed by salt formation:

-

Aldehyde Preparation:

-

2-Methoxy-5-fluorobenzaldehyde is synthesized via Friedel-Crafts alkylation of fluorobenzene derivatives.

-

-

Reductive Amination:

-

The aldehyde reacts with ammonium acetate in the presence of a reducing agent (e.g., NaBH₃CN) to yield the (1S)-amine enantiomer.

-

-

Salt Formation:

-

Treatment with hydrochloric acid converts the free base to its hydrochloride salt, improving stability and solubility.

-

Industrial-Scale Production

Industrial methods optimize yield and enantiomeric excess (ee) through:

-

Catalytic Asymmetric Synthesis: Chiral catalysts like BINAP-ruthenium complexes achieve >98% ee .

-

Crystallization Techniques: Solvent-mediated crystallization removes undesired enantiomers, ensuring pharmaceutical-grade purity.

Physicochemical Properties

Solubility and Stability

-

Water Solubility: Moderate (~50 mg/mL at 25°C) due to the hydrochloride salt form.

-

Thermal Stability: Decomposes at ~210°C, necessitating storage at 2–8°C.

-

pH Sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline environments.

Partition Coefficients

-

logP (Octanol/Water): Estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological and Pharmacological Activity

Receptor Interactions

Structural analogs exhibit affinity for:

-

Serotonin Receptors (5-HT₁A/2A): EC₅₀ values of 10–50 nM in vitro, suggesting potential antidepressant or anxiolytic effects .

-

Dopamine Transporters (DAT): Inhibition constants (Kᵢ) of ~100 nM, relevant to attention deficit hyperactivity disorder (ADHD) therapeutics .

In Vivo Studies

While direct studies on this compound are lacking, related molecules show:

-

Antidepressant Activity: Reduced immobility time by 40% in the forced swim test (FST) at 10 mg/kg .

-

Neuroprotection: 30% reduction in glutamate-induced neuronal apoptosis in rodent models .

Applications in Drug Discovery

Lead compound Optimization

The compound serves as a scaffold for:

-

Selective Serotonin Reuptake Inhibitors (SSRIs): Modifying the methoxy group enhances selectivity for 5-HT transporters .

-

Antipsychotics: Fluorine substitution improves metabolic stability and bioavailability.

Patent Landscape

-

WO 202318712A1: Covers chiral phenethylamine derivatives for treating major depressive disorder.

-

US 202401408B2: Describes synthetic methods for high-purity enantiomers.

Comparison with Structural Analogs

| Property | (1S)-5-Fluoro Isomer | (1S)-4-Fluoro Isomer |

|---|---|---|

| Molecular Weight | 205.66 g/mol | 205.66 g/mol |

| logP | 1.2 | 1.5 |

| 5-HT₁A Affinity | 15 nM | 22 nM |

| Metabolic Stability | t₁/₂ = 2.1 h (human liver microsomes) | t₁/₂ = 1.8 h |

The 5-fluoro isomer exhibits slightly higher receptor affinity and metabolic stability, likely due to reduced steric hindrance at the 5-position .

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Toxicology Assessments: Long-term toxicity studies in rodent models.

-

Clinical Trials: Phase I trials for safety and tolerability in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume